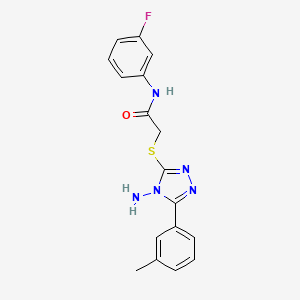

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5OS/c1-11-4-2-5-12(8-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-3-6-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVLUCLMDQLFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a novel compound belonging to the class of thio-substituted 1,2,4-triazoles. Its structure includes a triazole ring, an acetamide moiety, and a thioether linkage, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antifungal and anticancer therapies.

Structural Features

The compound's unique structural characteristics include:

- Triazole Ring : Known for various biological activities.

- Thioether Linkage : Enhances interaction with biological targets.

- Aromatic Substituents : The presence of m-tolyl and 3-fluorophenyl groups may improve lipophilicity and facilitate better interaction with biological systems.

| Feature | Description |

|---|---|

| Triazole Ring | Central structure known for diverse biological properties |

| Thioether Linkage | Enhances reactivity and potential biological interactions |

| Aromatic Groups | Improve solubility and interaction with biological targets |

Anticancer Properties

Research indicates that certain triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The combination of the triazole unit with aromatic groups in this compound may enhance its antitumor effects. Preliminary findings suggest that it could interact with specific enzymes involved in cancer progression.

Enzyme Inhibition

Triazole derivatives are often recognized as enzyme inhibitors. The specific structure of this compound suggests potential for investigating its interaction with enzymes relevant to various diseases. Such studies are crucial for elucidating its therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of similar triazole derivatives, highlighting their promising biological activities:

- Synthesis of Triazole Derivatives : A study demonstrated that 4-amino-5-(phenyl)-triazole derivatives exhibited significant antimicrobial activity against various bacterial strains. This suggests that modifications to the triazole structure can lead to enhanced bioactivity .

- Anticancer Activity : Another investigation into triazole compounds found that they could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. This reinforces the potential of compounds like this compound as candidates for anticancer drug development .

Vergleich Mit ähnlichen Verbindungen

Structurally related 1,2,4-triazole-thioacetamide derivatives exhibit variations in substituents, which influence their physicochemical properties and biological activities. Below is a comparative analysis:

Substituent Variations and Physicochemical Properties

Key Observations :

- Aromatic vs. Heteroaromatic Substituents : Pyridinyl groups (e.g., VUAA1, OLC15) enhance solubility compared to phenyl derivatives but reduce logP .

- Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs .

Spectroscopic Data Comparison

Notes:

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., m-tolyl methyl at δ 2.3 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- IR Spectroscopy : Peaks at 1650 cm (C=O stretch) and 3350 cm (N-H stretch) validate acetamide and triazole amine groups .

- HPLC-MS : Ensures >95% purity and detects degradation products .

What pharmacokinetic parameters are critical for in vivo studies, and how is metabolite profiling conducted?

Advanced Research Question

- Key Parameters : Serum half-life (t = ~0.32 hours), maximum concentration (C = 279.67 µg/mL at 5 minutes post-administration), and AUC (150.9 µg·h/mL) .

- Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Five metabolites were identified for a related triazole derivative, including sulfoxide and N-dealkylated products .

What molecular targets or pathways are implicated in this compound’s biological activity?

Advanced Research Question

Mechanistic studies on analogous triazole-acetamides suggest:

- COX-2 Inhibition : Fluorophenyl and triazole moieties interact with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .

- Enzyme Inhibition : Triazole derivatives inhibit MMP-9 (matrix metalloproteinase-9) via thioether coordination to zinc ions, relevant in cancer metastasis .

Methodology : Molecular docking (e.g., AutoDock Vina) and enzymatic assays (IC determination) .

How is anti-exudative activity evaluated preclinically, and what controls are essential?

Basic Research Question

- Model : Carrageenan-induced rat paw edema, measuring edema volume reduction over 6 hours .

- Controls : Positive control (diclofenac, 8 mg/kg), vehicle control (saline), and dose-response groups (5–20 mg/kg).

- Data Analysis : Calculate % inhibition relative to controls; statistical significance via ANOVA (p < 0.05) .

How can contradictions in SAR data across different substituent studies be resolved?

Advanced Research Question

Contradictions arise from varying substituent electronic/steric effects. For example:

- Fluorine vs. Chlorine : Fluorine’s smaller size enhances target binding, but chlorine’s lipophilicity may improve bioavailability in specific tissues.

- Resolution : Use multivariate analysis (e.g., PCA) to separate electronic (Hammett σ) and steric (Taft E) parameters. Validate with in silico QSAR models .

What strategies are effective for identifying and validating metabolic pathways of this compound?

Advanced Research Question

- In Vitro : Incubate with liver microsomes (rat/human) and NADPH to detect phase I metabolites.

- In Vivo : Collect serum/urine samples post-administration; use high-resolution MS (Q-TOF) for untargeted metabolomics .

- Validation : Synthesize proposed metabolites and compare retention times/MS spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.